An In-depth Technical Guide to Fmoc-α-allyl-DL-glycine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-α-allyl-DL-glycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Peptide Science
In the landscape of peptide chemistry and drug discovery, N-α-(9-Fluorenylmethoxycarbonyl)-α-allyl-DL-glycine (Fmoc-α-allyl-DL-glycine) emerges as a uniquely versatile building block. Its structure, featuring a base-labile Fmoc protecting group, a reactive allyl side chain, and a racemic α-carbon, offers a confluence of properties that are highly advantageous for a range of applications, from the construction of complex peptide libraries to the development of novel biomaterials and targeted therapeutics.
This technical guide provides a comprehensive overview of the core chemical properties of Fmoc-α-allyl-DL-glycine, detailed methodologies for its application, and an exploration of its strategic role in peptide synthesis and beyond. The insights provided herein are intended to equip researchers and drug development professionals with the technical understanding necessary to effectively leverage this compound in their work.
Core Chemical and Physical Properties
Fmoc-α-allyl-DL-glycine is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Fmoc-α-allyl-DL-glycine
| Property | Value | Source(s) |
| CAS Number | 221884-63-5 | [1] |
| Molecular Formula | C₂₀H₁₉NO₄ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥97-99% | [1] |
| Melting Point | 134-140 °C | |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents. Poorly soluble in water. | [2] |
| Storage | 2-8°C, desiccated and protected from light. |
Synthesis of Fmoc-α-allyl-DL-glycine: A Conceptual Workflow
While specific, detailed protocols for the synthesis of Fmoc-α-allyl-DL-glycine are not extensively published in peer-reviewed literature, the general principles of Fmoc protection of amino acids are well-established. The synthesis typically involves the reaction of DL-α-allylglycine with a fluorenylmethoxycarbonylating agent.
Diagram 1: Conceptual Synthesis of Fmoc-α-allyl-DL-glycine
Caption: Conceptual workflow for the synthesis of Fmoc-α-allyl-DL-glycine.
Reactivity and Orthogonal Protection Strategy
The chemical utility of Fmoc-α-allyl-DL-glycine is rooted in the distinct reactivity of its functional groups, which allows for a highly controlled and strategic approach to peptide synthesis.
The Fmoc Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality.[3] Its removal is typically achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This deprotection occurs via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the amine base.[3] The mild conditions required for Fmoc removal make it compatible with a wide range of acid-labile side-chain protecting groups, forming the basis of the widely used orthogonal Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[5][6]
The Allyl Group: A Handle for Diverse Chemical Modifications
The allyl side chain of Fmoc-α-allyl-DL-glycine is a versatile functional group that is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin. This orthogonality allows for the selective modification of the allyl group at various stages of peptide synthesis.
The double bond of the allyl group can participate in a variety of chemical transformations, including:
-
Olefin metathesis: For the formation of hydrocarbon-stapled peptides with constrained conformations.
-
Thiol-ene "click" chemistry: For the conjugation of peptides to other molecules or surfaces.
-
Oxidative cleavage: To generate an aldehyde functionality for further modification.
-
Palladium-catalyzed reactions: For deprotection or cross-coupling reactions.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-α-allyl-DL-glycine is a valuable building block for the incorporation of an allylglycine residue into a growing peptide chain using standard Fmoc-based SPPS protocols.
General Workflow for Fmoc-SPPS
The incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.
Diagram 2: The Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocol: Coupling of Fmoc-α-allyl-DL-glycine
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-α-allyl-DL-glycine (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If the resin is Fmoc-protected, perform deprotection by treating with 20% piperidine in DMF twice (e.g., 5 minutes and then 15 minutes).
-
Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
The Significance of the DL-Racemic Mixture
The use of a racemic mixture of D- and L-allylglycine offers specific advantages in certain applications.
Peptide Libraries for Drug Discovery
The incorporation of a DL-amino acid at a specific position in a peptide sequence generates a diastereomeric mixture of peptides.[7] This approach is a powerful tool for creating peptide libraries with increased diversity for screening against biological targets. The presence of both D- and L-isomers can lead to the discovery of peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, or novel biological activities.[8]
Considerations for Racemization
While the use of a DL-mixture is intentional in some applications, undesired racemization of chiral amino acids during peptide synthesis is a significant concern.[9][10][11] Racemization can occur during the activation step of the carboxylic acid, particularly with certain coupling reagents and basic conditions.[12] Careful selection of coupling reagents (e.g., the use of additives like HOBt or Oxyma) and reaction conditions is crucial to minimize racemization when stereochemical integrity is required.[9]
Advanced Applications of Fmoc-α-allyl-DL-glycine
The unique properties of Fmoc-α-allyl-DL-glycine extend its utility beyond linear peptide synthesis.
Biomaterials: Hydrogel Formation
Fmoc-protected amino acids, including those with hydrophobic side chains, have been shown to self-assemble into hydrogels.[13][14] The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.[14] The incorporation of Fmoc-α-allyl-DL-glycine into these hydrogels can introduce reactive handles for cross-linking or functionalization, leading to the development of "smart" biomaterials for tissue engineering and controlled drug release.[2][15][16]
Diagram 3: Schematic of a Self-Assembled Fmoc-Amino Acid Hydrogel Network
Caption: Self-assembly of Fmoc-amino acids into a hydrogel network.
Bioconjugation and Targeted Drug Delivery
The allyl group serves as an excellent handle for bioconjugation. Peptides containing allylglycine can be selectively modified with imaging agents, targeting ligands, or cytotoxic drugs.[17][18] This approach is particularly valuable in the development of peptide-drug conjugates for targeted cancer therapy, where the peptide component directs the cytotoxic payload to tumor cells, thereby reducing systemic toxicity.
Analytical Characterization
The purity and identity of Fmoc-α-allyl-DL-glycine and the peptides derived from it are typically confirmed by a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.[22][23][24]
Conclusion: A Strategic Asset in Peptide Innovation
Fmoc-α-allyl-DL-glycine is more than just a protected amino acid; it is a strategic tool for innovation in peptide science. Its unique combination of a readily cleavable Fmoc group, a versatile allyl side chain, and the option for stereochemical diversity makes it a valuable asset for a wide range of applications. From the high-throughput screening of peptide libraries to the rational design of sophisticated biomaterials and targeted therapeutics, Fmoc-α-allyl-DL-glycine offers chemists and biologists a powerful means to explore and manipulate the structure and function of peptides. A thorough understanding of its chemical properties and reactivity is paramount to unlocking its full potential in advancing scientific discovery and therapeutic development.
References
- Polo, L. M., & Schmeer, K. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Li, P., & Collins, J. C. (2018). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Juhász, L., & Beke, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296.
- Hansen, B. K., Nielsen, K. F., & Larsen, T. O. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 291-296.
-
Chem-Impex International, Inc. (n.d.). Fmoc-allyl-L-glycine. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Fmoc-N-(allyl)-glycine. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Fmoc-α-methyl-L-allylglycine. Retrieved from [Link]
- Gaglione, M., Pane, F., & Dell'Acqua, S. (2015).
-
Chemistry - The Mystery of Molecules. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen [Video]. YouTube. Retrieved from [Link]
- Gaglione, M., Pane, F., & Dell'Acqua, S. (2015).
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Fmoc-a-allyl-DL-glycine. Retrieved from [Link]
- Adams, D. J., Butler, M. F., & Frith, W. J. (2009). Hydrogels formed from Fmoc amino acids. CrystEngComm, 11(5), 783-790.
- Jayawarna, V., Ali, M., & Jowitt, T. A. (2006). Hydrogels formed from Fmoc amino acids.
- Zhang, S. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688456.
-
Biological Magnetic Resonance Bank. (n.d.). Glycine at BMRB. Retrieved from [Link]
- Gaglione, M., Pane, F., & Dell'Acqua, S. (2015).
-
GenScript. (2015, May 12). Peptide libraries: applications, design options and considerations. Retrieved from [Link]
- Dračínský, M., & Bouř, P. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 211(1), 74-79.
- Marchesan, S., & Vargiu, A. V. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(15), 1684-1691.
- Miller, A. W., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1863-1866.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2015). Use of Peptide Libraries for Identification and Optimization of Novel Antimicrobial Peptides. Pharmaceuticals, 8(3), 533-552.
- Fischer, G., Cao, X., & Cox, N. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 723-735.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 723-735.
- Wang, F., Wang, J., & Sun, C. (2019). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Crystals, 9(11), 580.
-
National Institute of Standards and Technology. (n.d.). Glycine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-L-Allylglycine. In PubChem. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 20. bmse000089 Glycine at BMRB [bmrb.io]
- 21. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy [mdpi.com]
- 24. Glycine [webbook.nist.gov]
